Temporin-GHd: A Technical Guide on its Sequence, Structure, and Antimicrobial Properties
Temporin-GHd: A Technical Guide on its Sequence, Structure, and Antimicrobial Properties
An In-depth Analysis for Researchers and Drug Development Professionals
Temporin-GHd, a member of the temporin superfamily of antimicrobial peptides (AMPs), is a 13-residue peptide isolated from the frog Hylarana guentheri.[1] It has demonstrated broad-spectrum antimicrobial activities against both bacteria and fungi, positioning it as a promising candidate for the development of novel anti-infective agents.[1][2] This technical guide provides a comprehensive overview of the amino acid sequence, structure, and biological activity of Temporin-GHd, intended for researchers, scientists, and professionals in the field of drug development.
Amino Acid Sequence and Physicochemical Properties
Temporin-GHd is a short, cationic peptide characterized by a low net positive charge, a feature common to the temporin family.[1]
Sequence:
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One-Letter Code: FLQHIIGALSHFF[3]
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Three-Letter Code: H-Phe-Leu-Gln-His-Ile-Ile-Gly-Ala-Leu-Ser-His-Phe-Phe-OH[3]
Table 1: Physicochemical Properties of Temporin-GHd
| Property | Value | Reference |
| Molecular Formula | C76H108N18O16 | [3] |
| Molecular Weight | 1529.8 g/mol | [3] |
| Length | 13 amino acids | [1] |
| Net Charge | Low positive charge | [1] |
| GenBank Accession No. | KU518309 | [1] |
Structural Characteristics
The structure of Temporin-GHd is crucial to its antimicrobial function, adopting different conformations in aqueous versus membrane-mimetic environments.
Secondary Structure
In an aqueous solution, Temporin-GHd exists in a random coil conformation.[1][2] However, upon interaction with a membrane-like environment, such as in the presence of 50% trifluoroethanol (TFE) or 30 mM sodium dodecyl sulfate (SDS) micelles, it undergoes a conformational change to a predominantly α-helical structure.[1][4] This transition is a hallmark of many membrane-active AMPs.
Tertiary Structure and Amphipathicity
The α-helical structure of Temporin-GHd is amphipathic, meaning it has distinct hydrophobic and hydrophilic faces.[1][2] The hydrophobic amino acid residues are localized on one side of the helix, while the polar, hydrophilic residues are on the opposite face.[1] This amphipathic nature is critical for its ability to interact with and disrupt bacterial membranes. Helical wheel projections and 3D structural models, calculated using software like PyMOL, visually demonstrate this segregation of residues.[1][4]
Antimicrobial Activity and Mechanism of Action
Temporin-GHd exhibits potent antibacterial and antibiofilm activity, particularly against cariogenic bacteria such as Streptococcus mutans.[1][2]
Quantitative Antimicrobial Activity
The antimicrobial efficacy of Temporin-GHd against S. mutans has been quantified through various assays.
Table 2: Antimicrobial and Antibiofilm Activity of Temporin-GHd against Streptococcus mutans
| Parameter | Value (μM) | Description | Reference |
| MIC | - | Minimum Inhibitory Concentration | [1] |
| MBC | 26 | Minimum Bactericidal Concentration | [1] |
| MBIC50 | 6.6 | 50% Biofilm Inhibitory Concentration (Initial Attachment) | [1] |
| MBRC50 | 26 | 50% Biofilm Reduction Concentration (12h Biofilm) | [1] |
Mechanism of Action
The primary mechanism of action of Temporin-GHd involves the disruption of the bacterial cell membrane. This process can be broken down into several key steps:
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Electrostatic Interaction: The positively charged residues of Temporin-GHd are thought to initially interact with the negatively charged components of the bacterial membrane, such as lipoteichoic acids in Gram-positive bacteria.[1][5]
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Membrane Insertion and Permeabilization: The amphipathic α-helix facilitates the insertion of the peptide into the lipid bilayer. This disrupts the membrane integrity, leading to increased permeability.[1][2]
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Intracellular Targeting: Following membrane disruption, Temporin-GHd can translocate into the cytoplasm and bind to intracellular targets, such as genomic DNA.[1][2]
This multi-faceted mechanism makes it difficult for bacteria to develop resistance.[1]
Anti-biofilm Activity
Temporin-GHd not only kills planktonic bacteria but also effectively inhibits biofilm formation and disrupts pre-formed biofilms.[1][2] Its anti-biofilm mechanism includes:
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Inhibition of Initial Attachment: At sub-MIC concentrations, it can significantly impede the initial attachment of bacteria to surfaces.[1]
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Disruption of Mature Biofilms: It can eradicate established biofilms.[1]
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Downregulation of Virulence Genes: Temporin-GHd has been shown to downregulate the expression of genes involved in the synthesis of exopolysaccharides (EPS), such as glucosyltransferases in S. mutans.[1][4] EPS are crucial for the structural integrity of biofilms.
Safety and Selectivity
An important consideration for any potential therapeutic is its safety profile. Temporin-GHd has shown a favorable selectivity for bacterial cells over mammalian cells.
Table 3: Cytotoxicity and Hemolytic Activity of Temporin-GHd
| Cell Type | Assay | Result | Concentration | Reference |
| Human Oral Epithelial Cells | Cytotoxicity Assay | No significant cytotoxicity observed | Up to 200 μM | [1][2] |
| Human Red Blood Cells | Hemolytic Assay | Low hemolytic activity | - | [1] |
This selectivity is attributed to the differences in membrane composition between bacterial and mammalian cells. Bacterial membranes are rich in anionic lipids, which attract the cationic AMP, whereas mammalian cell membranes are generally zwitterionic.
Experimental Protocols
The following are summaries of the key experimental methodologies used in the study of Temporin-GHd.
Peptide Synthesis
Temporin-GHd is commercially synthesized using the Fmoc (9-fluorenylmethoxycarbonyl) based solid-phase peptide synthesis protocol.[1][4] The purity and identity of the synthesized peptide are confirmed by reverse-phase high-performance liquid chromatography (RP-HPLC) and mass spectrometry, respectively.[1][4]
Circular Dichroism (CD) Spectroscopy
To determine the secondary structure of Temporin-GHd, CD spectroscopy is performed.[1][4] The peptide is dissolved in different solutions to mimic various environments:
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Aqueous environment: 10 mM phosphate-buffered saline (PBS, pH 7.2)
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Membrane-mimetic environments: 50% trifluoroethanol (TFE) or 30 mM sodium dodecyl sulfate (SDS) micelles. The final peptide concentration used is typically 150 μM.[1][4] Spectra are recorded to observe the characteristic peaks for random coil and α-helical structures.
Antimicrobial Susceptibility Testing
The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) are determined using the broth microdilution method.[1] Briefly, two-fold serial dilutions of the peptide are incubated with a standardized bacterial suspension (e.g., S. mutans at 2 × 106 CFU/mL) in a suitable broth (e.g., Brain Heart Infusion broth) at 37°C under appropriate conditions (e.g., anaerobic for S. mutans).[1] The MIC is the lowest concentration that inhibits visible bacterial growth. To determine the MBC, aliquots from wells showing no growth are plated on agar plates, and the lowest concentration that kills a specified percentage (e.g., 99.9%) of the initial inoculum is the MBC.
Time-Killing Kinetics Assay
This assay assesses the rate at which an antimicrobial agent kills a bacterial population. A suspension of bacteria in the logarithmic growth phase (e.g., 2 × 106 CFU/mL) is treated with different concentrations of Temporin-GHd (e.g., 0.5×, 1×, and 2× MIC).[1] At various time points (e.g., 0, 30, 60, 90, 120, and 180 minutes), aliquots are removed, serially diluted, and plated on agar to determine the number of viable bacteria (CFU/mL).[1]
Biofilm Inhibition and Eradication Assays
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Inhibition of Initial Attachment (MBIC): Bacterial suspensions are added to microtiter plates containing serial dilutions of the peptide and incubated to allow for biofilm formation (e.g., for 24 hours). Non-adherent cells are washed away, and the remaining biofilm is quantified using methods like the crystal violet (CV) staining assay or the MTT assay.[1]
-
Eradication of Pre-formed Biofilms (MBRC): Biofilms are allowed to form in microtiter plates for a specific period (e.g., 12 or 24 hours). The planktonic cells are removed, and fresh media containing serial dilutions of the peptide are added. After further incubation, the remaining biofilm is quantified.[1]
Cytotoxicity Assay
The effect of Temporin-GHd on mammalian cells is evaluated using assays such as the Cell Counting Kit-8 (CCK-8) assay.[1] Human oral epithelial cells, for example, are seeded in 96-well plates and incubated with various concentrations of the peptide (e.g., 6.3 to 200 μM) for a specified duration (e.g., 60 minutes).[1] Cell viability is then assessed by measuring the absorbance at 450 nm after the addition of the CCK-8 solution.[1]
Hemolytic Assay
To assess the lytic activity against red blood cells, a suspension of human red blood cells (hRBCs) is incubated with different concentrations of Temporin-GHd (e.g., 50 to 200 μM) for 60 minutes at 37°C.[1] The release of hemoglobin is measured by spectrophotometry at 450 nm after centrifugation.[1] A positive control (e.g., 0.1% Triton X-100) and a negative control (PBS) are used for comparison.[1]
Conclusion
Temporin-GHd is a potent antimicrobial peptide with a well-defined amino acid sequence and a structure that is adaptable to its environment, a key feature for its membrane-disrupting mechanism of action. Its efficacy against both planktonic bacteria and biofilms, coupled with its favorable safety profile, underscores its potential as a lead compound for the development of new therapeutics to combat bacterial infections, particularly those associated with biofilm formation. Further research into its in vivo efficacy and formulation will be crucial steps in translating its promising in vitro activity into clinical applications.
References
- 1. Antibacterial and Antibiofilm Activity of Temporin-GHc and Temporin-GHd Against Cariogenic Bacteria, Streptococcus mutans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibacterial and Antibiofilm Activity of Temporin-GHc and Temporin-GHd Against Cariogenic Bacteria, Streptococcus mutans [pubmed.ncbi.nlm.nih.gov]
- 3. Temporin-GHd - Creative Peptides [creative-peptides.com]
- 4. researchgate.net [researchgate.net]
- 5. Four temporin-derived peptides exhibit antimicrobial and antibiofilm activities against methicillin-resistant Staphylococcus aureus : Anti-MRSA peptides derived from temporin - PMC [pmc.ncbi.nlm.nih.gov]
